molecular formula C10H5ClO2S B12530482 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde CAS No. 674292-14-9

8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde

Cat. No.: B12530482
CAS No.: 674292-14-9
M. Wt: 224.66 g/mol
InChI Key: LLSBGQSMTYNXSB-UHFFFAOYSA-N
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Description

8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring This compound is characterized by the presence of a chloro group at the 8th position, a sulfanylidene group at the 4th position, and a carbaldehyde group at the 3rd position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with chloroacetone in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetone . This reaction yields the desired product along with other benzopyran derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free conditions and green chemistry principles may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various benzopyran derivatives, such as benzo[b]furan and benzo[b]cyclopropa[e]pyrans .

Scientific Research Applications

8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde involves its interaction with molecular targets and pathways within cells. For instance, it has been found to inhibit cancer cell proliferation by inducing apoptosis. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 4-Oxo-4H-1-benzopyran-3-carbaldehyde
  • 4-Oxo-4H-1-benzopyran-3-carbonitrile
  • 4-Oxo-4H-1-benzopyran-3-carboxylate

Comparison: Compared to these similar compounds, 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is unique due to the presence of the chloro and sulfanylidene groups, which impart distinct chemical and biological properties.

Properties

CAS No.

674292-14-9

Molecular Formula

C10H5ClO2S

Molecular Weight

224.66 g/mol

IUPAC Name

8-chloro-4-sulfanylidenechromene-3-carbaldehyde

InChI

InChI=1S/C10H5ClO2S/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-5H

InChI Key

LLSBGQSMTYNXSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C(C2=S)C=O

Origin of Product

United States

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